molecular formula C8H15NO3 B13542234 Methyl 4-(methylamino)tetrahydro-2h-pyran-4-carboxylate

Methyl 4-(methylamino)tetrahydro-2h-pyran-4-carboxylate

Cat. No.: B13542234
M. Wt: 173.21 g/mol
InChI Key: MZFPHZXVWPNGET-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydro-4H-pyran-4-one with methylamine. This reaction is carried out under reductive amination conditions, where the carbonyl group of the pyranone is converted to an amine group in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation and catalytic systems can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydro-2H-pyran-4-carboxylate: A closely related compound with similar structural features but lacking the methylamino group.

    Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester: Another derivative of tetrahydropyran with a hydroxyl group instead of the methylamino group.

Uniqueness

Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets and enables the compound to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 171.21 g/mol. The compound features a tetrahydropyran ring, which is significant for its biological activity. The presence of the methylamino group contributes to its pharmacological profile.

1. Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds, including this compound, exhibit notable antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

2. Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although specific IC50 values and mechanisms of action require further investigation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various biological receptors, potentially modulating neurotransmitter systems and influencing cellular signaling pathways . This interaction may contribute to both its antimicrobial and anticancer activities.

Synthesis Methods

This compound can be synthesized through several methods:

  • Reduction Reactions : Utilizing starting materials such as tetrahydropyran derivatives and applying reductive amination techniques.
  • Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate group in a controlled manner.

The synthesis route can significantly influence the yield and purity of the final product, which is crucial for subsequent biological evaluations .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study involving various tetrahydropyran derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing promising antimicrobial potential .

Case Study 2: Anticancer Activity Assessment

A study focused on evaluating the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment, indicating moderate anticancer activity .

Properties

IUPAC Name

methyl 4-(methylamino)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-8(7(10)11-2)3-5-12-6-4-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFPHZXVWPNGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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